

Physical and chemical properties of diethylcysteamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Diethylamino)ethanethiol

Cat. No.: B140849

[Get Quote](#)

Diethylcysteamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of diethylcysteamine (**2-(diethylamino)ethanethiol**). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of relevant biological pathways and experimental processes.

Core Physical and Chemical Properties

Diethylcysteamine is a sulfur-containing organic compound with a versatile range of applications in chemical synthesis and potential therapeutic interest due to its structural similarity to endogenous aminothiols. A summary of its key physical and chemical properties is presented below.

Data Summary

The quantitative data for diethylcysteamine and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Diethylcysteamine

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₅ NS	
Molecular Weight	133.26 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Pungent, disagreeable	
Density	0.895 g/cm ³	
Boiling Point	161.6 °C at 760 mmHg	
Flash Point	51.5 °C	
Vapor Pressure	2.26 mmHg at 25 °C	
Refractive Index	1.469	
XLogP3	1.3	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	4	

Table 2: Properties of Diethylcysteamine Hydrochloride

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₅ NS·HCl	
Molecular Weight	169.72 g/mol	
Appearance	White to off-white crystals or crystalline powder	
Melting Point	170-175 °C	
Solubility in Water	Soluble	

Solubility Profile

Diethylcysteamine exhibits solubility in a range of solvents. While its solubility in water is limited, it is highly soluble in many organic solvents. The presence of the polar amino group allows for some interaction with aqueous media, while the diethyl and ethyl groups contribute to its solubility in less polar environments.

- Water: Limited solubility. The hydrochloride salt, however, is soluble in water.
- Organic Solvents: Highly soluble in ethanol, acetone, and chloroform. It is also soluble in ether.

pKa Values

A precise, experimentally determined pKa for diethylcysteamine is not readily available in the literature. However, based on data for structurally similar compounds, the pKa values can be estimated. N,N-dimethylethanethiolamine has reported pKa values of 7.95 for the thiol group and 10.7 for the amino group. For N,N-diethylethanethiolamine, the reported pKa values are 7.8 for the thiol and 10.75 for the amino group. Given the structural similarity, the pKa values for diethylcysteamine are expected to be in a similar range. The thiol group's acidity is higher than that of a typical alcohol due to the larger size of the sulfur atom and the weaker S-H bond. The basicity of the tertiary amine is influenced by the electron-donating ethyl groups.

Stability and

- To cite this document: BenchChem. [Physical and chemical properties of diethylcysteamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140849#physical-and-chemical-properties-of-diethylcysteamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com